molecular formula C20H25N3S B5804582 N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide

N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide

Cat. No. B5804582
M. Wt: 339.5 g/mol
InChI Key: QLQNXTNUZXUFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as R-(-)-DOI, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor subtype. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI acts as a potent agonist of the 5-HT2A receptor subtype, which is primarily located in the central nervous system. Activation of this receptor subtype leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity and neurotransmitter release. The exact mechanism by which this compound(-)-DOI produces its hallucinogenic effects is not fully understood, but it is thought to involve the modulation of glutamate and dopamine signaling in the brain.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin system, this compound(-)-DOI has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, alterations in body temperature, and changes in hormone levels. The compound has also been shown to produce neurotoxic effects in certain animal models, although the relevance of these findings to humans is unclear.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI in scientific research is its potent and selective agonist activity at the 5-HT2A receptor subtype. This allows researchers to selectively activate this receptor subtype and study its effects on neuronal activity and behavior. However, the compound's potent hallucinogenic effects may also pose a limitation, as they can interfere with behavioral assays and make it difficult to interpret results.

Future Directions

There are several potential future directions for research involving N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, including schizophrenia and depression. Finally, there is potential for the use of this compound(-)-DOI in the development of new treatments for these disorders, although much more research is needed before this can become a reality.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI involves several steps, including the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This is followed by a condensation reaction with 4-bromoaniline to form the intermediate product, which is then reduced to the final compound using lithium aluminum hydride.

Scientific Research Applications

N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI has been widely used in scientific research to study the serotonin system in the brain. It has been shown to induce hallucinations and alter perception, making it a valuable tool for studying the neural basis of consciousness and perception. Additionally, this compound(-)-DOI has been used to investigate the role of the 5-HT2A receptor in various psychiatric disorders, including schizophrenia and depression.

properties

IUPAC Name

4-phenyl-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-16(2)17-8-10-18(11-9-17)21-20(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQNXTNUZXUFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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